Cas no 1042516-61-9 (1-(4-phenoxyphenyl)butan-1-amine)

1-(4-phenoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 4-phenoxy-α-propyl-
- 1-(4-phenoxyphenyl)butan-1-amine
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- MDL: MFCD11122195
- インチ: 1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3
- InChIKey: CHDHZIACYPQLDY-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1C=CC(C(N)CCC)=CC=1
1-(4-phenoxyphenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-100mg |
1-(4-Phenoxyphenyl)butan-1-amine |
1042516-61-9 | 95% | 100mg |
¥17280 | 2023-02-27 | |
Enamine | EN300-88928-0.05g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 0.05g |
$468.0 | 2023-09-01 | ||
Enamine | EN300-88928-5.0g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 5.0g |
$2110.0 | 2023-02-11 | ||
Ambeed | A1138935-5g |
1-(4-Phenoxyphenyl)butan-1-amine |
1042516-61-9 | 95% | 5g |
$1114.0 | 2024-08-02 | |
Enamine | EN300-88928-0.5g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 0.5g |
$535.0 | 2023-09-01 | ||
Enamine | EN300-88928-5g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 5g |
$1614.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-500mg |
1-(4-Phenoxyphenyl)butan-1-amine |
1042516-61-9 | 95% | 500mg |
¥15093 | 2023-02-27 | |
Enamine | EN300-88928-0.1g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 0.1g |
$490.0 | 2023-09-01 | ||
Enamine | EN300-88928-10.0g |
1-(4-phenoxyphenyl)butan-1-amine |
1042516-61-9 | 10.0g |
$3130.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-50mg |
1-(4-Phenoxyphenyl)butan-1-amine |
1042516-61-9 | 95% | 50mg |
¥16524 | 2023-02-27 |
1-(4-phenoxyphenyl)butan-1-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1-(4-phenoxyphenyl)butan-1-amineに関する追加情報
Introduction to 1-(4-phenoxyphenyl)butan-1-amine (CAS No. 1042516-61-9)
1-(4-phenoxyphenyl)butan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1042516-61-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the amine class of molecules, characterized by its butan-1-amine backbone and a phenoxyl substituent at the fourth position of the aromatic ring. The structural features of this molecule make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The phenoxyl group in 1-(4-phenoxyphenyl)butan-1-amine introduces unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. Phenoxyl-containing compounds are widely studied due to their potential role in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The butan-1-amine moiety, on the other hand, provides a flexible aliphatic chain that can be tailored to optimize pharmacokinetic profiles, such as solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and specificity of 1-(4-phenoxyphenyl)butan-1-amine towards potential targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders, such as serotonin reuptake transporters and dopamine receptors. The phenoxyl group’s ability to form hydrogen bonds and engage in π-stacking interactions further enhances its potential as a pharmacophore.
In the context of drug development, 1-(4-phenoxyphenyl)butan-1-amine represents an intriguing scaffold for structure-based drug design. By leveraging high-throughput screening (HTS) techniques and virtual screening methods, researchers can rapidly identify derivatives of this compound that may possess improved pharmacological properties. The combination of experimental validation and computational modeling provides a robust framework for optimizing lead compounds into viable drug candidates.
One of the most compelling aspects of 1-(4-phenoxyphenyl)butan-1-amine is its versatility in chemical modification. The presence of both aromatic and aliphatic regions allows for diverse functionalization strategies, enabling the synthesis of a wide array of analogs with tailored biological activities. For instance, introducing additional substituents at the phenoxy ring or along the butanamidine chain could modulate lipophilicity, metabolic clearance, and target selectivity.
Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SARs) to guide rational drug design. 1-(4-phenoxyphenyl)butan-1-amine serves as an excellent model compound for exploring SARs due to its well-defined scaffold and predictable reactivity. By systematically varying substituents while maintaining the core structure, chemists can uncover key structural features that contribute to biological efficacy.
The pharmaceutical industry has increasingly adopted innovative approaches to accelerate drug discovery pipelines. 1-(4-phenoxyphenyl)butan-1-amine exemplifies how small-molecule libraries can be leveraged to identify novel therapeutic agents. Its unique chemical profile positions it as a valuable building block for generating compounds with potential applications in areas such as central nervous system (CNS) disorders, pain management, and autoimmune diseases.
From a synthetic perspective, 1-(4-phenoxyphenyl)butan-1-amine can be accessed through multi-step organic transformations involving functional group interconversions and regioselective substitutions. Advances in synthetic methodologies have made it possible to construct complex molecules with high precision and yield, facilitating their incorporation into drug discovery programs. Techniques such as transition-metal-catalyzed cross-coupling reactions play a crucial role in constructing the phenoxyl-containing moiety efficiently.
The biological evaluation of 1-(4-phenoxyphenyl)butan-1-amine has revealed promising preliminary data regarding its interaction with specific biological targets. In vitro assays have demonstrated its ability to modulate enzyme activity and receptor binding affinities, suggesting potential therapeutic benefits. However, further studies are required to fully elucidate its mechanism of action and assess its safety profile before moving into clinical trials.
As research continues to evolve, 1-(4-phenoxyphenyl)butan-1-amine is poised to remain a key compound in pharmaceutical development efforts. Its unique structural features offer opportunities for innovation across multiple therapeutic domains. By integrating cutting-edge technologies such as artificial intelligence (AI)-assisted drug design and biophysical characterization techniques, scientists can accelerate the process of translating promising candidates like this one into effective treatments for human diseases.
In conclusion, CAS No. 1042516-61-9, corresponding to 1-(4-phenoxyphenyl)butan-1-amine, represents a significant advancement in medicinal chemistry research. Its structural versatility, combined with its potential biological activities, makes it an invaluable asset for drug discovery initiatives aimed at addressing unmet medical needs. As scientific understanding progresses and new methodologies emerge, compounds like this one will continue to inspire breakthroughs in therapeutic innovation.
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